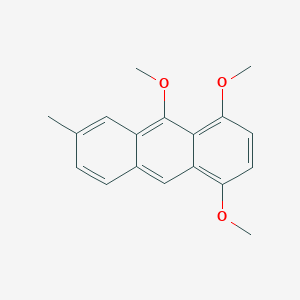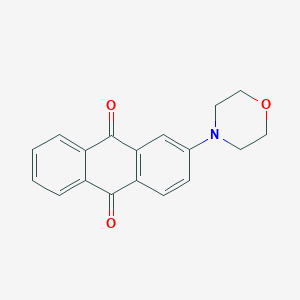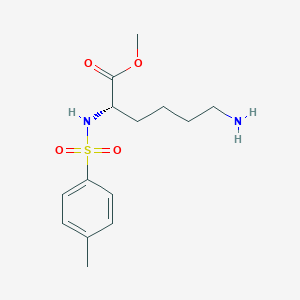![molecular formula C11H21NO8S2 B13147827 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)
1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is a chemical compound with the molecular formula C11H21NO7S2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two methylsulfonyl (mesyl) groups attached to the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Methylsulfonyl Groups: The protected pyrrolidine is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to introduce the methylsulfonyl groups at the 3 and 4 positions of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyl groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are commonly used in nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Deprotection: The major product is the free amine after Boc removal.
Wissenschaftliche Forschungsanwendungen
1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine involves its reactivity as a protected pyrrolidine derivative. The Boc group protects the nitrogen atom, allowing selective reactions at the 3 and 4 positions. The methylsulfonyl groups act as leaving groups in nucleophilic substitution reactions, facilitating the introduction of various functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the Boc and methylsulfonyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-3-(methylsulfonyl)oxy-pyrrolidine: This compound has only one methylsulfonyl group and is less reactive in nucleophilic substitution reactions.
1-Boc-3,4-dihydroxy-pyrrolidine: This compound has hydroxyl groups instead of methylsulfonyl groups, making it more reactive in oxidation reactions.
Uniqueness
1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is unique due to the presence of two methylsulfonyl groups, which enhance its reactivity in nucleophilic substitution reactions. The Boc group provides protection for the nitrogen atom, allowing selective functionalization at the 3 and 4 positions. This combination of features makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H21NO8S2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
tert-butyl 3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
QEFAZXPWLQHESA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)


![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)






